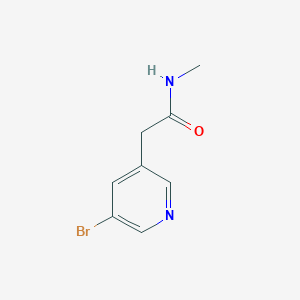
2-(5-Bromo-pyridin-3-yl)-N-methyl-acetamide
Cat. No. B8313066
M. Wt: 229.07 g/mol
InChI Key: QNDOCMUFNQSTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476294B2
Procedure details


The title compound was synthesized in a similar manner as described for Example 103 using (5-bromo-pyridin-3-yl)-acetic acid (ABCR, Karlsruhe, Germany, 1.815 mmol) and 8 M methylamine in EtOH (Aldrich, Buchs, Switzerland, 7.26 mmol) to give the title compound as an off-white solid. (HPLC: tR 1.74 min (Method A); M+H=229, 231 MS-ES)



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:5]=[N:6][CH:7]=1.[CH3:12][NH2:13].CCO>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([NH:13][CH3:12])=[O:11])[CH:5]=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.815 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1)CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Step Three
|
Name
|
|
|
Quantity
|
7.26 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound was synthesized in a similar manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1)CC(=O)NC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
